molecular formula C7H12F3NO B13577353 (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B13577353
M. Wt: 183.17 g/mol
InChI Key: WCFHFGFGUVXTPA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is a chiral chemical compound of high interest in pharmaceutical research and development. This molecule integrates two privileged structural motifs: a tetrahydropyran ring and a chiral trifluoroethylamine group. The tetrahydropyran scaffold is a common feature in medicinal chemistry, often contributing to favorable physicochemical properties and metabolic stability . The chiral amine center adjacent to the trifluoromethyl group is a key structural element found in potent, selective dopamine D3 receptor (D3R) antagonists and partial agonists, which are being investigated as innovative pharmacotherapeutics for opioid use disorder (OUD) to reduce drug-seeking behavior . Furthermore, incorporating fluorine atoms and trifluoromethyl groups is a well-established strategy in drug design to fine-tune a molecule's properties, and the tetrahydropyran moiety can serve as a versatile synthetic intermediate . As such, this compound serves as a sophisticated building block for the synthesis of more complex, targeted bioactive molecules. It is intended for use in exploratory research, including as a key intermediate in the design of dual-target ligands and other potential therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m1/s1

InChI Key

WCFHFGFGUVXTPA-ZCFIWIBFSA-N

Isomeric SMILES

C1COCCC1[C@H](C(F)(F)F)N

Canonical SMILES

C1COCCC1C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a dihydropyran derivative using a chiral catalyst to introduce the trifluoromethyl group and the amine functionality . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and various substituted amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is used as a building block for the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study the effects of trifluoromethylation on biological activity. It serves as a model compound for investigating the interactions of trifluoromethylated amines with biological targets .

Medicine

In medicinal chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance .

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects . The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its trifluoromethyl group and tetrahydropyran substituent. Below, it is compared with key analogs based on and , focusing on substituent effects, stereochemistry, and pharmacological relevance.

Trifluoroethylamine Derivatives with Heterocyclic Substituents

Compound Name CAS Number Substituent Molecular Formula Key Differences vs. Target Compound Similarity Score
(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl 1159825-86-1 Tetrahydro-2H-pyran-4-yl C₇H₁₃ClF₃NO Baseline compound ; rigid tetrahydropyran ring enhances solubility and steric bulk. N/A
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride 2153472-94-5 Pyridin-4-yl C₇H₈Cl₂F₃N₂ Pyridine ring introduces aromaticity and hydrogen-bonding capacity; lower conformational rigidity. 0.88
(S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride 336105-46-5 Pyridin-3-yl C₇H₈ClF₃N₂ Stereoisomer with pyridin-3-yl group; altered binding affinity due to nitrogen positioning. 1.00
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl N/A 3-(Trifluoromethyl)phenyl C₉H₈ClF₆N Aromatic phenyl group with trifluoromethyl substituent increases lipophilicity and metabolic stability. N/A
Key Observations:
  • Substituent Impact : The tetrahydropyran-4-yl group in the target compound provides enhanced solubility compared to pyridinyl analogs, which may exhibit higher crystallinity due to aromatic stacking .
  • Stereochemistry : The (S)-enantiomer of the pyridin-3-yl analog shows a high similarity score (1.00), suggesting comparable synthetic accessibility but divergent biological activity due to chirality .
  • Electron-Withdrawing Groups : The trifluoromethyl group in all analogs enhances metabolic stability and bioavailability by reducing oxidative degradation .

Physicochemical and Pharmacological Differences

Solubility and Lipophilicity:
  • Pyridinyl Analogs : Higher solubility in polar solvents (e.g., DMSO) due to pyridine’s nitrogen lone pairs, but reduced membrane permeability .
  • 3-(Trifluoromethyl)phenyl Analog : Extreme lipophilicity (logP ~3.0) limits aqueous solubility but improves blood-brain barrier penetration, making it suitable for CNS-targeted drugs .

Biological Activity

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine, also known as (R)-TFP, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

  • Molecular Formula : C7H13ClF3NO
  • Molecular Weight : 219.63 g/mol
  • CAS Number : 1821820-77-2

The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to various biological targets. The tetrahydropyran ring contributes to the stability and conformational flexibility of the molecule, which can influence its interaction with enzymes and receptors.

(R)-TFP's mechanism of action involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance binding affinity, potentially affecting enzyme kinetics and receptor activation.

Pharmacological Effects

  • Enzyme Inhibition : Preliminary studies suggest that (R)-TFP may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy .
  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with NMDA receptors. Such modulation can be beneficial in treating neurological disorders .
  • Anticancer Activity : In vitro studies have indicated that (R)-TFP may exhibit anticancer properties by influencing cell growth and apoptosis in cancer cell lines. Its role as an HDAC inhibitor suggests potential applications in oncology .

Case Studies

  • Histone Deacetylase Inhibition : Research has demonstrated that compounds similar to (R)-TFP can inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Studies involving NMDA receptor modulation have shown that (R)-TFP can enhance synaptic plasticity and may protect against excitotoxicity associated with neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63 g/mol
CAS Number1821820-77-2
Biological TargetsHDACs, NMDA receptors
Potential ApplicationsCancer therapy, neuroprotection

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine, and how is enantiomeric purity ensured?

  • Synthetic Routes :

  • Trifluoromethylation : Reacting pyridine-4-carboxaldehyde with trifluoroacetic acid derivatives, followed by reductive amination to introduce the amine group .
  • Chiral Resolution : Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer, critical for maintaining stereochemical integrity .
    • Enantiomeric Purity : Validated via chiral HPLC or polarimetry, with purity >95% required for pharmacological studies .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl at δ ~120 ppm for ¹³C) and tetrahydropyran ring conformation .
  • FT-IR : Confirms amine (N-H stretch ~3300 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%) .

Q. What are the stability considerations for storing and handling this compound?

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure, which can degrade the trifluoromethyl group .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its interactions with biological targets?

  • The (R)-enantiomer exhibits distinct binding due to spatial orientation:

  • Tetrahydropyran Ring : Provides rigidity, enhancing fit into hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
    • Case Study : (R)-enantiomers show 3–5× higher receptor affinity than (S)-counterparts in preliminary kinase inhibition assays .

Q. What computational approaches are used to predict receptor binding affinity and metabolic pathways?

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., GPCRs), highlighting hydrogen bonds between the amine group and Asp113 residue .
  • DFT Calculations : Predict metabolic sites (e.g., oxidation of tetrahydropyran ring) using Gaussian09 with B3LYP/6-31G* basis set .
  • MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Factors Causing Discrepancies :

FactorExampleResolution Strategy
Enantiomeric Impurity(S)-enantiomer contamination in (R)-samplesChiral HPLC re-analysis
Assay ConditionsVarying pH affecting ionization of amine groupStandardize buffer (e.g., pH 7.4 PBS)
Structural AnalogsMisattribution of activity to similar compounds (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives)LC-MS/MS verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.